molecular formula C12H7F2NO3 B6388124 5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid CAS No. 1261997-96-9

5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6388124
CAS No.: 1261997-96-9
M. Wt: 251.18 g/mol
InChI Key: LVWITAVRKFDXDC-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a difluorophenyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it could inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Diflunisal: A nonsteroidal anti-inflammatory drug with a similar difluorophenyl group.

    Fluorinated Pyridines:

Uniqueness

5-(2,4-Difluorophenyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-7-1-2-8(10(14)4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWITAVRKFDXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687319
Record name 5-(2,4-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-96-9
Record name 5-(2,4-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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